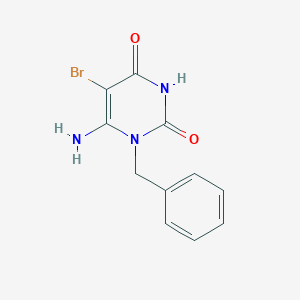

6-Amino-1-benzyl-5-bromouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHMQYHCJPMREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356357 | |

| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-87-6 | |

| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-1-benzyl-5-bromouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known properties of the heterocyclic compound 6-Amino-1-benzyl-5-bromouracil. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural relation to other biologically active substituted uracil derivatives. This document outlines a plausible synthetic pathway, summarizes key chemical and physical data, and discusses the potential biological relevance of this compound class.

Chemical Identity and Properties

This compound is a substituted pyrimidine derivative. Its core structure consists of a uracil ring system with an amino group at the 6-position, a benzyl group attached to the N1 position, and a bromine atom at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72816-87-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2] |

| Melting Point | 220-222 °C | ChemWhat |

| Appearance | White to off-white powder (predicted) | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |

Table 2: Physicochemical Properties of the Precursor, 6-Amino-1-benzyluracil

| Property | Value | Source |

| CAS Number | 41862-11-7 | [4] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [4] |

| Molecular Weight | 217.22 g/mol | [4] |

| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4-dione | [4] |

| Topological Polar Surface Area | 75.4 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-aminouracil. The first step involves the selective N1-benzylation of 6-aminouracil, followed by the regioselective bromination at the C5 position of the uracil ring.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following experimental protocols are based on established methods for similar chemical transformations and should be adapted and optimized as necessary.

Synthesis of 6-Amino-1-benzyluracil (Precursor)

This procedure outlines the N1-benzylation of 6-aminouracil.

Materials:

-

6-Aminouracil

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ethanol

Procedure:

-

To a stirred suspension of 6-aminouracil (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 6-Amino-1-benzyluracil.

-

Dry the product under vacuum.

Synthesis of this compound

This procedure describes the C5-bromination of 6-Amino-1-benzyluracil.

Materials:

-

6-Amino-1-benzyluracil

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Distilled water

-

Sodium thiosulfate solution (aqueous)

Procedure:

-

Dissolve 6-Amino-1-benzyluracil (1 equivalent) in glacial acetic acid with gentle warming if necessary.

-

To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The addition should be done in the dark or under dim light to minimize side reactions.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a large volume of cold water.

-

If any color persists, add a few drops of sodium thiosulfate solution to quench any remaining bromine.

-

Collect the resulting precipitate by filtration and wash it extensively with water.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

-

Dry the final product under vacuum.

Caption: A generalized workflow for the synthesis and purification process.

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), and signals for the amino group protons. The C5-H proton signal present in the precursor would be absent in the final product.

-

¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbons of the uracil ring, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the pyrimidine ring. The C5 carbon would be shifted due to the presence of the bromine atom.

-

FTIR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring, C=C and C-N stretching vibrations of the heterocyclic ring, and aromatic C-H and C=C stretching from the benzyl group.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the publicly accessible literature, the structural motifs present in this molecule are found in compounds with significant biological activities.

-

Antiviral Activity: 5-substituted uracil derivatives, including those with a bromo-substituent, are known to exhibit antiviral properties.[4] The 1-benzyl group is also a feature in some non-nucleoside reverse transcriptase inhibitors of HIV.[5]

-

Anticancer Activity: The uracil scaffold is a cornerstone of many anticancer drugs (e.g., 5-Fluorouracil). Modifications at the N1, C5, and C6 positions can lead to compounds with potent anti-proliferative effects against various cancer cell lines.[6][7] The 1-benzyl-5-bromo moiety is present in other heterocyclic systems that have been investigated as potential anticancer agents.[6]

The combination of the 6-amino, 1-benzyl, and 5-bromo substituents on the uracil core makes this compound a compound of interest for screening in antiviral and anticancer assays. Further research is warranted to fully elucidate its biological profile and mechanism of action.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the synthesis and properties of this compound, intended to support further research and development in the field of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 72816-87-6 [chemicalbook.com]

- 4. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

6-Amino-1-benzyl-5-bromouracil: A Technical Overview for Research Professionals

Introduction: 6-Amino-1-benzyl-5-bromouracil is a substituted uracil derivative with potential applications in medicinal chemistry and drug development. As a member of the aminouracil class of compounds, it shares a structural scaffold with molecules known to possess a range of biological activities, including anticancer, antiviral, and anti-Alzheimer's properties. This technical guide provides a comprehensive overview of the available information on this compound and related compounds, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72816-87-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| Melting Point | 220-222 °C | [3] |

| Alternate Names | 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | [1] |

Synthesis of Uracil Derivatives: A General Perspective

A plausible synthetic workflow is outlined below. This diagram is a generalized representation and has not been experimentally validated for this specific compound.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Targets

Derivatives of 5- and 6-aminouracil are recognized for their diverse biological activities.[4] Research on related compounds suggests that this compound could be a candidate for investigation in several therapeutic areas.

Anticancer Activity: Numerous uracil derivatives have been investigated as potential anticancer agents. For instance, certain 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines, with IC50 values in the micromolar range.[5] The mechanism of action for some of these compounds involves the inhibition of key enzymes in DNA synthesis, such as thymidylate synthase.[5]

Antiviral Activity: The structural similarity of uracil derivatives to nucleobases makes them prime candidates for antiviral drug development. Some 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones have shown inhibitory activity against HIV.[4] A 50% protective effect was observed at concentrations of 9.5 µM and 11.9 µM in CEM-SS cell culture for two such compounds.[4]

Anti-Alzheimer's Disease Activity: Certain 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones have been reported as potential agents against Alzheimer's disease.[4]

The potential mechanism of action for uracil-based compounds often involves interference with nucleic acid metabolism or interaction with specific enzymes. A simplified, hypothetical signaling pathway that could be targeted by such compounds in a cancer context is depicted below.

Caption: Hypothetical signaling pathway targeted by anticancer uracil derivatives.

Experimental Protocols for Related Compounds

While specific experimental protocols for this compound are not available, methodologies for the synthesis and biological evaluation of similar uracil derivatives can provide a framework for future research.

General Synthesis of 3-methyl-1-(substituted benzyl)-6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives[5]

-

Benzylation of 3-Methyl-6-chlorouracil: A mixture of 3-Methyl-6-chlorouracil (1 mmol) and a substituted benzyl bromide (1.2 mmol) is stirred in tetrahydrofuran (THF) in the presence of diisopropylethylamine (DIPEA, 2 mmol) for 6 hours.

-

Solvent Removal: Following the reaction, the solvent is removed under reduced pressure to yield the intermediate benzylated uracil.

-

Amination: The intermediate is then reacted with 4-aminopiperidine in the presence of a base to yield the final product.

In Vitro Antiproliferative Activity Assessment (MTT Assay) for Uracil Derivatives[5]

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Conclusion

This compound is a research chemical with potential for further investigation, particularly in the fields of oncology and virology, based on the known biological activities of structurally related aminouracil derivatives. While specific experimental data and detailed protocols for this compound are currently limited in the public domain, the information available for analogous compounds provides a solid foundation for initiating new research endeavors. Future studies should focus on developing a robust synthesis protocol, characterizing its physicochemical properties in detail, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 72816-87-6 [chemicalbook.com]

- 3. 6-Amino-1-bencil-5-bromouracilo CAS#: 72816-87-6 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactive Landscape of 6-Amino-1-benzyl-5-bromouracil: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactions of 6-Amino-1-benzyl-5-bromouracil, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Uracil and its derivatives are fundamental building blocks in the synthesis of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of amino, bromo, and benzyl groups on the uracil core of the title compound presents a rich platform for chemical modifications, paving the way for the creation of novel molecular entities with tailored pharmacological profiles. This document provides a comprehensive overview of the predicted reactivity of this compound, complete with detailed experimental protocols for key transformations and visual representations of reaction pathways to facilitate laboratory investigation.

Physicochemical Properties and Reactivity Overview

This compound is a solid at room temperature.[3][4] While specific experimental data on its solubility and spectral properties are not extensively reported, its structural analogues, such as 6-amino-1-benzyluracil and 5-bromouracil, provide valuable insights.[5][6] The reactivity of this compound is primarily dictated by three functional groups: the bromine atom at the C5 position, the amino group at the C6 position, and the uracil ring itself. The electron-withdrawing nature of the bromine atom and the carbonyl groups renders the C5 position susceptible to nucleophilic substitution and cross-coupling reactions. The amino group at C6 can act as a nucleophile and can be acylated, alkylated, or used as a handle for further heterocycle formation. The uracil ring can undergo cyclization reactions with appropriate bifunctional reagents.

Core Reactions and Synthetic Utility

The synthetic potential of this compound is vast. Based on the known chemistry of 6-aminouracil derivatives, several key reaction types can be predicted. These reactions are summarized in the table below and are followed by detailed experimental protocols and reaction pathway diagrams.

| Reaction Type | Reagents and Conditions | Potential Products | Significance in Drug Discovery |

| Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O) | 6-Amino-1-benzyl-5-(aryl/heteroaryl)uracils | Introduction of diverse aromatic and heteroaromatic moieties to modulate biological activity and physicochemical properties. |

| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides; base (e.g., K₂CO₃), solvent (e.g., DMF) | 5-substituted-6-amino-1-benzyluracils | Diversification at the C5 position with various functional groups to explore structure-activity relationships. |

| N-Acylation | Acyl chlorides, acid anhydrides; base (e.g., Pyridine), solvent (e.g., CH₂Cl₂) | 6-Acylamino-1-benzyl-5-bromouracils | Modification of the amino group to introduce amide functionalities, which can act as hydrogen bond donors/acceptors. |

| Condensation and Cyclization | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones; acid or base catalysis | Fused heterocyclic systems (e.g., pyridopyrimidines, pyrimidopyrimidines) | Construction of complex polycyclic scaffolds with potential for unique biological activities. |

Experimental Protocols

The following are generalized experimental protocols for the key predicted reactions of this compound, adapted from procedures for structurally related compounds. Researchers should optimize these conditions for the specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

-

2 M Sodium carbonate solution

-

1,4-Dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and the 2 M sodium carbonate solution in a 4:1 ratio.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1-benzyl-5-aryluracil.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general method for the substitution of the C5-bromo group with an amine nucleophile.

Materials:

-

This compound

-

Primary or secondary amine (2 equivalents)

-

Potassium carbonate (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Add the amine (2 equivalents) and potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Dry the solid under vacuum. If necessary, purify the product by recrystallization or column chromatography.

Protocol 3: N-Acylation of the 6-Amino Group

This protocol provides a general procedure for the acylation of the C6-amino group.

Materials:

-

This compound

-

Acyl chloride or acid anhydride (1.1 equivalents)

-

Pyridine or triethylamine (1.5 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1 equivalent) in dichloromethane.

-

Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the 6-acylamino-1-benzyl-5-bromouracil.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways for this compound.

Caption: Predicted Suzuki-Miyaura cross-coupling reaction pathway.

Caption: Predicted nucleophilic aromatic substitution with an amine.

Caption: Predicted N-acylation of the 6-amino group.

Caption: Predicted condensation and cyclization reaction pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The predicted reactivity outlined in this guide, based on established chemical principles and literature precedents for related 6-aminouracil derivatives, offers a roadmap for the synthesis of diverse compound libraries. The functional handles on this molecule allow for systematic structural modifications, enabling a thorough exploration of the structure-activity relationship for various biological targets. Future research should focus on the practical execution of these reactions to synthesize and screen new derivatives for their potential as anticancer, antiviral, and antimicrobial agents. The insights gained from such studies will be invaluable for the rational design of next-generation uracil-based drugs.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 72816-87-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Amino-1-benzyl-5-bromouracil CAS number and properties

CAS Number: 72816-87-6

Alternate Names: 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione[1]

This technical guide provides a comprehensive overview of 6-Amino-1-benzyl-5-bromouracil, including its chemical and physical properties, safety and handling information, and a discussion of its potential applications in research and drug development based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide also presents generalized experimental protocols for the synthesis and biological evaluation of this class of molecules.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72816-87-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1][2] |

| Molecular Weight | 296.12 g/mol | [1][2] |

| Melting Point | 220-222 °C | |

| Appearance | Solid | |

| Storage Temperature | -20°C |

Safety and Hazard Information

Safety data for this compound is not extensively detailed. However, based on safety data sheets for structurally related aminouracil and brominated uracil compounds, the following precautions should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

| Hazard Category | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Biological Activity and Potential Applications

Research into novel pyrimidine-2,4(1H,3H)-dione derivatives has identified compounds with potent cytotoxicity against cancer cell lines.[6] For instance, certain 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis and cause S-phase cell cycle arrest, acting as thymidylate synthase inhibitors.[6] Given its structural similarities, this compound may serve as a valuable scaffold or intermediate for the development of novel therapeutic agents.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following sections provide generalized methodologies for the synthesis and biological evaluation of similar uracil derivatives, based on established procedures for this class of compounds.

General Synthesis and Characterization Workflow

The synthesis of substituted uracil derivatives often involves the reaction of a starting uracil compound with an appropriate alkylating or arylating agent. The following diagram illustrates a general workflow for the synthesis and characterization of a compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Hypothetical Biological Screening Workflow

Based on the activities of related compounds, a primary investigation into the biological potential of this compound would likely involve screening for anticancer activity. The following diagram outlines a hypothetical workflow for such a study.

Caption: Hypothetical workflow for the biological screening of this compound for anticancer activity.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 72816-87-6 [chemicalbook.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 6-Amino-1-benzyl-5-bromouracil Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the therapeutic potential of derivatives of the 6-Amino-1-benzyl-5-bromouracil scaffold. While specific research on the derivatization of this exact molecule is limited, this document extrapolates from the extensive literature on related 6-aminouracil and 5-bromouracil analogues to outline prospective synthetic strategies, potential biological activities, and relevant experimental protocols. The 6-amino, 1-benzyl, and 5-bromo substitutions provide a unique chemical space for the development of novel therapeutic agents, particularly in the fields of oncology, virology, and microbiology. This guide serves as a foundational resource for researchers looking to explore this promising class of compounds, offering insights into their design, synthesis, and evaluation.

Introduction

The uracil scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, most notably in cancer and antiviral therapies. The 6-aminouracil moiety, in particular, has garnered significant interest due to its diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The core structure of this compound presents three key points for chemical modification: the benzyl group at the N1 position, the amino group at the C6 position, and the bromine atom at the C5 position. The benzyl group can influence lipophilicity and potential interactions with hydrophobic pockets of target proteins. The amino group is a key site for forming various functional groups. The bromine atom at the C5 position is particularly interesting as it can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). 5-Bromouracil itself is a known mutagen that can substitute for thymine in DNA, and its derivatives are used in cancer treatment.[2][3] This guide will delve into the potential for creating diverse chemical libraries based on this scaffold and their prospective applications in drug discovery.

Proposed Synthetic Strategies for Derivatization

The derivatization of this compound can be strategically approached by modifying the C5 and C6 positions. The bromine atom at C5 is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Derivatization at the C5 Position via Cross-Coupling Reactions

The bromine atom at the C5 position of the uracil ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5]

-

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a corresponding boronic acid or ester. This is a versatile method to explore the effects of various aromatic substituents on biological activity.

-

Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the C5 position and an alkene, providing access to derivatives with unsaturated side chains.

-

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with a terminal alkyne. The resulting alkynyl derivatives can serve as precursors for further transformations or exhibit biological activity themselves.

-

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the C5 position.

-

Stille Coupling: The Stille reaction involves the coupling of the bromo-uracil with an organostannane reagent, offering another route to introduce a variety of carbon-based substituents.

dot

Derivatization at the C6-Amino Group

The 6-amino group can be functionalized through various reactions to introduce different substituents. For instance, acylation with carboxylic acids or their derivatives would yield 6-amido compounds. Reductive amination with aldehydes or ketones could introduce alkyl or arylalkyl groups.

Potential Therapeutic Applications

Based on the known biological activities of related 6-aminouracil derivatives, the novel compounds synthesized from this compound could be screened for a variety of therapeutic applications.[1]

Anticancer Activity

Many pyrimidine derivatives are potent anticancer agents.[6][7][8] For example, a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exhibit significant cytotoxicity against cancer cell lines by targeting thymidylate synthase. The introduction of diverse substituents at the C5 position of the this compound scaffold could lead to the discovery of new anticancer agents with improved efficacy and selectivity.

Antiviral Activity

Uracil analogues are well-established antiviral agents. The derivatization of the this compound core could yield compounds with activity against a range of viruses. For instance, certain 6-aminouracil derivatives have shown inhibitory activity against HIV.[1]

Antimicrobial Activity

The increasing threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. 6-Aryl-5-cyano thiouracil derivatives have demonstrated pronounced antimicrobial activity.[9] Derivatives of this compound could be explored for their potential to combat various microbial pathogens.

Data Presentation

While specific quantitative data for derivatives of this compound is not available in the current literature, the following tables present illustrative examples of biological activities observed for structurally related 6-aminouracil derivatives. This data can serve as a benchmark for future studies.

Table 1: Illustrative Anticancer Activity of Related 6-Aminouracil Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 16.50 ± 4.90 | (Not available) |

| 6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione | SW480 (Colon) | 15.70 ± 0.28 | (Not available) |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Various | 2.3 | [1] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Various | 12 | [1] |

Table 2: Illustrative Antiviral Activity of a Related 6-Aminouracil Derivative

| Compound Class | Virus | EC50 (µM) | Reference |

| Spiro-oxindole-pyrido[2,3-d:6,5-d']dipyrimidine derivative | SARS-CoV-2 (RdRp) | 40.23 ± 0.09 | (Not available) |

Experimental Protocols

The following are generalized protocols for key synthetic and biological evaluation methods that would be applicable to the study of this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

-

Reaction Conditions: Degas the mixture by bubbling with argon for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualization of a Hypothetical Signaling Pathway

Derivatives of this compound could potentially act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.

dot

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The strategic derivatization at the C5 and C6 positions can lead to a diverse library of compounds with potential applications in oncology, virology, and microbiology. Future research should focus on the systematic synthesis and screening of these derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to identify the molecular targets and signaling pathways modulated by the most active compounds. The insights provided in this guide aim to catalyze further exploration into this exciting area of medicinal chemistry, ultimately leading to the discovery of new and effective drugs.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medwinpublishers.com [medwinpublishers.com]

- 7. scispace.com [scispace.com]

- 8. orientjchem.org [orientjchem.org]

- 9. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-Amino-1-benzyl-5-bromouracil: Current Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-benzyl-5-bromouracil is a synthetic derivative of the nucleobase uracil. Its structure, featuring a benzyl group at the N1 position, an amino group at the C6 position, and a bromine atom at the C5 position, suggests its potential as a biologically active molecule. Uracil and its derivatives are fundamental components of nucleic acids and are known to play crucial roles in various biological processes. The modification of the uracil scaffold has historically led to the development of numerous therapeutic agents, particularly in the fields of oncology and virology. This guide aims to provide a comprehensive overview of the available research on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Chemical Properties

| Property | Value | Source |

| CAS Number | 72816-87-6 | |

| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1] |

| Molecular Weight | 296.12 g/mol | [1] |

| IUPAC Name | 6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | [2] |

| Synonyms | 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | [1] |

Synthesis and Manufacturing

A plausible synthetic route could be conceptualized as follows:

References

Unlocking the Therapeutic Promise of 6-Aminouracil Derivatives: An In-depth Technical Guide

For Immediate Release

A comprehensive technical guide detailing the burgeoning biological potential of 6-aminouracil derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the diverse therapeutic applications of these compounds, ranging from anticancer and antiviral to enzyme-inhibiting activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. These derivatives have demonstrated significant biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides an in-depth analysis of their multifaceted potential.

Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potent anticancer properties of 6-aminouracil derivatives. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected 6-Aminouracil Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydro-pyrimidine-5-carbonitrile (3a) | PC3 (Prostate) | 43.95 | [1] |

| 6-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-thioxo-4-(p-tolyl)-1,2-dihydropyrimidine-5-carbonitrile (3c) | PC3 (Prostate) | 79.20 | [1] |

| N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-chloroacetamide (4) | PC3 (Prostate) | 21.21 | [1] |

| 5-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2,5-dimethyl-furan-3-carbonitrile (5a) | PC3 (Prostate) | 7.02 | [1] |

| Ethyl 5-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate (5b) | PC3 (Prostate) | 8.57 | [1] |

| 4-Amino-5-cyano-1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-6-imino-1,6-dihydropyridin-2-olate (6) | PC3 (Prostate) | 38.73 | [1] |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo, %T/C) | 124% | [2] |

| Thiazolidin-4-one derivative (19j) | A-549 (Lung), Panc-1 (Pancreatic) | 1.1 | [3] |

The anticancer mechanism of these derivatives is believed to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.

Enzyme Inhibition: A Key Mechanism

Certain 6-aminouracil derivatives have been identified as potent inhibitors of various enzymes, which is a crucial mechanism for their therapeutic effects. For instance, some derivatives have shown inhibitory activity against Cathepsin B, a protease implicated in cancer progression.[1]

Table 2: Enzyme Inhibitory Activity of Selected 6-Aminouracil Derivatives

| Compound/Derivative | Enzyme | Inhibition (%) | Reference |

| Phenyl thiourea derivative (17) | Cathepsin B | 82.3% | [1] |

| Furan derivative (5a) | Cathepsin B | >50% | [1] |

| Furan derivative (5b) | Cathepsin B | >50% | [1] |

| Benzoxazine derivative (7a) | Cathepsin B | >50% | [1] |

| Schiff base (11a) | Cathepsin B | >50% | [1] |

| Pyrido[2,3-d]pyrimidine derivative (12a) | Cathepsin B | >50% | [1] |

Antiviral and Antimicrobial Potential

Beyond their anticancer and enzyme-inhibiting properties, 6-aminouracil derivatives have also been explored for their potential as antiviral and antimicrobial agents, although this area requires further investigation to identify compounds with potent and broad-spectrum activity.[3]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further research.

General Synthesis of 6-Aminouracil Derivatives

A common method for the synthesis of the 6-aminouracil core involves the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide.[4][5]

Procedure:

-

Dissolve sodium metal in absolute ethanol to prepare a sodium ethoxide solution.

-

Add ethyl cyanoacetate and urea to the solution.

-

Reflux the mixture for several hours.

-

Neutralize the solution and distill off the ethanol.

-

Dissolve the residue in water and precipitate the 6-aminouracil by adding acetic acid.

-

Filter and dry the product.

Further derivatization can be achieved by reacting the 6-amino group with various electrophiles. For example, reaction with 4-chlorodihydropyrimidine derivatives in refluxing DMF with a catalytic amount of piperidine yields 6-(pyrimidinylamino)uracil derivatives.[6]

In Vitro Anticancer Activity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity.[1]

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds.

-

After the incubation period, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength to determine cell viability.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[7]

Procedure:

-

Treat cells with the test compound for a specified duration.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect the expression of key proteins involved in apoptosis.[8]

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, Bcl-2).

-

Incubate with a secondary antibody and detect the protein bands using a suitable detection system.

Signaling Pathways and Mechanisms of Action

The biological effects of 6-aminouracil derivatives are mediated through their interaction with various cellular signaling pathways. Their anticancer activity, in particular, is often linked to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

Many anticancer agents, including potentially 6-aminouracil derivatives, exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Cell Cycle Regulation

Uncontrolled cell proliferation is a hallmark of cancer. 6-Aminouracil derivatives may induce cell cycle arrest, preventing cancer cells from dividing. The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and inhibition of these kinases is a key strategy in cancer therapy. Some pyrimidine derivatives have been shown to act as CDK inhibitors.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological potential of newly synthesized 6-aminouracil derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Conclusion

6-Aminouracil derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ease of synthesis and the tunability of their chemical structure allow for the generation of diverse libraries for biological screening. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, accelerating the discovery and development of new and effective drugs based on the 6-aminouracil scaffold. Further research into their precise mechanisms of action and in vivo efficacy is warranted to fully realize their clinical potential.

References

- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

6-Amino-1-benzyl-5-bromouracil: A Versatile Precursor for the Synthesis of Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The uracil scaffold, a fundamental component of nucleic acids, has long been a source of inspiration for medicinal chemists. Its unique chemical properties and ability to be readily functionalized have made it a privileged structure in the design of novel therapeutic agents. Among the numerous uracil derivatives, 6-amino-1-benzyl-5-bromouracil stands out as a particularly valuable precursor for the synthesis of a diverse range of bioactive compounds, including potent anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its elaboration into fused heterocyclic systems with significant pharmacological activities. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of the Core Precursor: this compound

The synthesis of this compound is a two-step process commencing with the readily available 6-aminouracil. The procedure involves N-benzylation followed by bromination at the C5 position.

Experimental Protocol: Synthesis of 6-Amino-1-benzyluracil

Materials:

-

6-Aminouracil

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Diethyl ether

Procedure:

-

A mixture of 6-aminouracil (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide is prepared.

-

Benzyl bromide (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and diethyl ether, then recrystallized from ethanol to yield pure 6-amino-1-benzyluracil.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-Amino-1-benzyluracil

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Visible light source (e.g., a household lamp)

Procedure:

-

6-Amino-1-benzyluracil (1 equivalent) is dissolved in acetonitrile.

-

N-Bromosuccinimide (1.1 to 2.2 equivalents) is added to the solution.[1]

-

The reaction mixture is stirred under visible light irradiation at room temperature.[1] The progress of the reaction is monitored by TLC.

-

The reaction is typically complete within a few hours.[1]

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product, this compound.

Alternatively, bromination can be achieved using bromine in acetic acid.[2]

Workflow for the Synthesis of this compound:

Application as a Precursor for Bioactive Fused Pyrimidines

The strategic placement of the amino group at the C6 position and the bromine atom at the C5 position makes this compound an ideal substrate for cyclization reactions to form fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic attack by the C6-amino group, followed by an intramolecular cyclization involving the C5 position. Two prominent classes of bioactive compounds synthesized from this precursor are pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines.

Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors and Antimicrobial Agents

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potent inhibition of various protein kinases and promising antimicrobial effects.[3][4] The synthesis of these compounds can be efficiently achieved through a multicomponent reaction involving a 6-aminouracil derivative, an aldehyde, and an active methylene compound like malononitrile.[5]

Synthetic Workflow for Pyrido[2,3-d]pyrimidines:

Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[6][7] Overexpression and mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[8] PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | EGFR | 0.093 (WT), 0.174 (T790M) | MCF-7 | 3.98 | [9] |

| Derivative B | PIM-1 | 0.0114 | MCF-7 | 0.57 | [6] |

| Derivative C | PIM-1 | 0.0172 | HepG2 | 0.99 | [6] |

EGFR Signaling Pathway and Site of Inhibition:

Certain pyrido[2,3-d]pyrimidine derivatives have also shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[10] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.

Table 2: Antimicrobial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative D | E. coli | 50 | [9] |

| Derivative E | P. aeruginosa | 50 | [9] |

Furo[2,3-d]pyrimidines: Targeting PI3K/Akt and VEGFR-2 Signaling

Furo[2,3-d]pyrimidines represent another important class of bioactive compounds accessible from 6-aminouracil precursors. These molecules have been identified as potent inhibitors of the PI3K/Akt signaling pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer cell growth, survival, and angiogenesis.[11][12]

Synthetic Workflow for Furo[2,3-d]pyrimidines:

The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical process for tumor growth and metastasis.[14]

Table 3: Anticancer Activity of Representative Furo[2,3-d]pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Derivative F | PI3Kα | 0.175 | HS 578T (Breast) | 1.51 | [11] |

| Derivative G | PI3Kβ | 0.071 | HS 578T (Breast) | 1.51 | [11] |

| Derivative H | Akt | 0.411 | HS 578T (Breast) | 1.51 | [11] |

| Derivative I | VEGFR-2 | 0.0387 | HUVEC | - | [6] |

References

- 1. researchgate.net [researchgate.net]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 4. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Aminouracils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of 6-aminouracils, a class of heterocyclic compounds pivotal in medicinal chemistry and organic synthesis. Their inherent electronic duality allows for a wide range of chemical transformations, making them valuable scaffolds for the development of novel therapeutic agents. This document details their reactive sites, summarizes quantitative data, provides experimental methodologies, and illustrates key concepts through diagrams.

Electronic Properties and Reactivity Overview

6-Aminouracil is a pyrimidine derivative characterized by the presence of both electron-donating and electron-withdrawing groups. The amino group at the C6 position and the lone pairs on the ring nitrogens confer nucleophilic properties, while the carbonyl groups at C2 and C4 create electrophilic centers. This amphiphilic nature dictates its reactivity, allowing it to react with a wide array of both electrophiles and nucleophiles.

The primary nucleophilic sites include the C5 carbon, the exocyclic amino group (N6), and the ring nitrogens (N1 and N3). The electrophilic character is mainly concentrated at the C2 and C4 carbonyl carbons. The interplay of these sites allows for diverse functionalization, leading to a rich chemistry that is exploited in the synthesis of complex molecules.

Methodological & Application

Application Notes and Protocols for 6-Amino-1-benzyl-5-bromouracil in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Amino-1-benzyl-5-bromouracil as a versatile building block in organic synthesis. This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and drug discovery due to the prevalence of the uracil scaffold in biologically active molecules.[1][2][3][4] The presence of a bromine atom at the C5 position, an amino group at the C6 position, and a benzyl group at the N1 position offers multiple sites for functionalization, enabling the generation of diverse molecular architectures.

The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. These transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of various substituents at the 5-position of the uracil ring, paving the way for the synthesis of novel derivatives with potential therapeutic applications.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-amino-1-benzyluracils

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl moieties at the 5-position. The resulting 5-aryl-6-aminouracil derivatives are scaffolds of interest in medicinal chemistry.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 100 | 14 | 82-92 |

Note: Yields are estimated based on typical Suzuki-Miyaura coupling reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (as specified in Table 1), and ligand (if applicable).

-

Add the base (2.0-3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen); repeat this cycle three times.

-

Add the anhydrous solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-amino-1-benzyluracil.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 5-Alkynyl-6-amino-1-benzyluracils

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction allows for the introduction of alkynyl moieties at the 5-position of this compound, leading to derivatives that can undergo further transformations or possess interesting biological properties.

Reaction Principle: The Sonogashira coupling is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination to yield the alkynylated product.

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-90 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 6 | 85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 75-85 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 70-80 |

Note: Yields are estimated based on typical Sonogashira coupling reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.

-

Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-6-amino-1-benzyluracil.

Signaling Pathway for Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5,6-Diaminouracil Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a variety of primary and secondary amines at the 5-position of this compound, leading to the synthesis of novel 5,6-diaminouracil derivatives. These compounds are of interest as potential scaffolds for bioactive molecules.

Reaction Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base and a suitable phosphine ligand. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst.[5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 75-85 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-90 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16 | 70-80 |

| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 20 | 72-82 |

Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst, and the phosphine ligand.

-

Add the base.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv).

-

Seal the tube and heat the reaction mixture to the specified temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution or water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(substituted-amino)-6-amino-1-benzyluracil.

Logical Relationship in Buchwald-Hartwig Amination

Caption: Key components for the Buchwald-Hartwig amination.

Disclaimer: The provided protocols and quantitative data are based on established methodologies for similar substrates and are intended for guidance. Optimization of reaction conditions may be necessary to achieve the desired outcomes for this compound. It is recommended to consult the primary literature for detailed procedures and safety information.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

Application Notes and Protocols for 6-Amino-1-benzyl-5-bromouracil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and evaluation of the potential anticancer activities of 6-Amino-1-benzyl-5-bromouracil. This document is intended to guide researchers in the life sciences and drug development fields.

Introduction

Uracil and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a halogen at the C5 position of the pyrimidine ring, as seen in 5-fluorouracil and 5-bromouracil, has been a successful strategy in the development of anticancer agents.[2][3] These compounds can act as antimetabolites, interfering with nucleic acid synthesis and function.[2] The addition of a benzyl group at the N1 position may influence the compound's lipophilicity and its interaction with biological targets.[4]

This compound is a synthetic derivative of uracil. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest potential as an anticancer agent. The protocols outlined below provide a framework for its synthesis and for screening its cytotoxic effects against cancer cell lines.

Data Presentation

The following table is a representative example of how to present quantitative data from cell viability assays for this compound. The IC50 values (half-maximal inhibitory concentration) are crucial for comparing the cytotoxic potency of the compound across different cancer cell lines.

Table 1: Exemplar Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| HeLa | Cervical Carcinoma | 22.8 |

| A549 | Lung Carcinoma | 35.2 |

| PC3 | Prostate Cancer | 18.9 |

Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step synthesis adapted from procedures for similar compounds. It first involves the synthesis of the precursor, 6-amino-1-benzyluracil, followed by its bromination.

Step 1: Synthesis of 6-Amino-1-benzyluracil

This step is adapted from general methods for the synthesis of 6-aminouracil derivatives.

Materials:

-

6-Aminouracil

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 6-aminouracil (1 equivalent) in DMF.

-

Add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

A precipitate will form. Collect the solid by filtration and wash it with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 6-amino-1-benzyluracil.

-

Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound